Methyl 2-amino-5-(4-chlorophenoxy)benzoate
Description
Methyl 2-amino-5-(4-chlorophenoxy)benzoate is a benzoate ester derivative characterized by a 2-amino substitution on the aromatic ring and a 4-chlorophenoxy group at the 5-position. This compound is structurally related to agrochemical intermediates, particularly herbicides such as Acifluorfen derivatives .
Properties
IUPAC Name |
methyl 2-amino-5-(4-chlorophenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-14(17)12-8-11(6-7-13(12)16)19-10-4-2-9(15)3-5-10/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUBGOGVZQHIAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(4-chlorophenoxy)benzoate typically involves the esterification of 2-amino-5-(4-chlorophenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(4-chlorophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, phenolic derivatives, and various substituted benzoates .
Scientific Research Applications
Methyl 2-amino-5-(4-chlorophenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(4-chlorophenoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | XLogP3 | Key Features |
|---|---|---|---|---|
| Methyl 2-amino-5-(4-chlorophenoxy)benzoate | 2-amino, 5-(4-chlorophenoxy) | ~345 (estimated)* | ~3.5† | Agrochemical intermediate; polar-lipophilic balance |
| BH 9048-AME (Acifluorfen amine methyl ester) | 2-amino, 5-[2-chloro-4-(trifluoromethyl)phenoxy] | 345.71 | N/A | Herbicidal activity; trifluoromethyl enhances lipophilicity |
| Methyl 5-chloro-2-[nitrophenyl derivatives] | 5-chloro, 2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy] | 378.8 | 3 | Nitro group increases electron-withdrawing effects; higher molecular weight |
| Methyl 3-[[4-(4-chlorophenoxy)-triazin]...] | Triazine-linked chlorophenoxy and amino groups | ~400–450 (estimated) | N/A | Triazine core enables diverse functionalization; agrochemical applications |
| Methyl 2,4-dihydroxy-6-methyl benzoate | 2,4-dihydroxy, 6-methyl | ~182 | N/A | Natural product; hydroxyl groups enhance solubility in polar solvents |
*Estimated based on BH 9048-AME (). †Estimated based on substituent contributions.
Physicochemical Properties
- Polarity and Solubility: The amino group in this compound enhances polarity compared to non-aminated analogs like methyl benzoate (). However, the 4-chlorophenoxy group increases lipophilicity, reflected in an estimated XLogP3 of ~3.5, similar to Methyl 5-chloro-2-[nitrophenyl derivatives] (XLogP3=3, ).
- Thermal Stability : Triazine-containing analogs () exhibit higher melting points (>150°C) due to rigid aromatic cores, whereas simpler benzoates (e.g., methyl 2,4-dihydroxy-6-methyl benzoate) may have lower melting points .
Biological Activity
Methyl 2-amino-5-(4-chlorophenoxy)benzoate is a compound of significant interest in biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate core with an amino group and a chlorophenoxy substituent. The presence of these functional groups contributes to its reactivity and biological interactions. The molecular formula is C_{15}H_{14}ClN_O_3, and it has a molecular weight of approximately 287.73 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Mechanism of Action : The compound is believed to disrupt microbial cell membranes, leading to cell lysis and death. The amino group may facilitate interactions with bacterial enzymes, further inhibiting growth.
Anticancer Properties
There is growing evidence supporting the compound's anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound was found to activate caspase pathways, leading to programmed cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, inhibiting their function.
- Hydrophobic Interactions : The chlorophenoxy group facilitates hydrophobic interactions with lipid membranes, enhancing its antimicrobial effects.
- Signal Transduction Modulation : The compound may interfere with cellular signaling pathways involved in proliferation and survival, particularly in cancer cells.
Research Findings
| Study | Findings | Reference |
|---|---|---|
| In vitro antimicrobial study | Effective against E. coli and S. aureus | |
| Anticancer efficacy on MCF-7 cells | Induced apoptosis through caspase activation | |
| Mechanistic study | Disrupted cellular membranes and inhibited enzyme activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
